Ethyl 4-[7-(2-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[7-(2-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a piperazine ring, a quinazolinone core, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[7-(2-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(2-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted quinazolinone and piperazine derivatives, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Ethyl 4-[7-(2-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[7-(2-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses . The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Ethyl 4-[7-(2-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: This compound has a similar piperazine ring but lacks the quinazolinone core, resulting in different biological activities.
Ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate: This compound has a similar structure but with variations in the substitution pattern, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-[7-(2-hydroxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-2-29-21(28)25-9-7-24(8-10-25)20-22-13-16-17(23-20)11-14(12-19(16)27)15-5-3-4-6-18(15)26/h3-6,13-14,26H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWMWLMFWAELPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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